molecular formula C24H24N4O B6694661 N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide

Cat. No.: B6694661
M. Wt: 384.5 g/mol
InChI Key: UEYIJBYQYKERSW-UHFFFAOYSA-N
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Description

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide is a complex organic compound that features a benzimidazole ring, a pyridine ring, and a benzamide moiety

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-4-28-22-14-6-5-13-21(22)27-23(28)17(3)26-24(29)19-11-9-10-18(16(19)2)20-12-7-8-15-25-20/h5-15,17H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYIJBYQYKERSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC(=C3C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylbenzimidazole with an appropriate aldehyde to form an intermediate, which is then reacted with 2-methyl-3-pyridin-2-ylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The benzimidazole and pyridine rings can bind to metal ions, enzymes, and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide is unique due to its combined benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications .

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